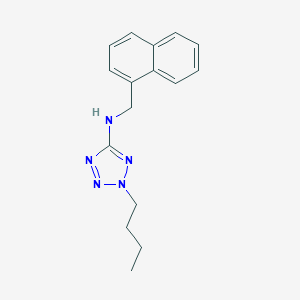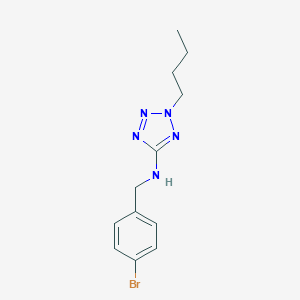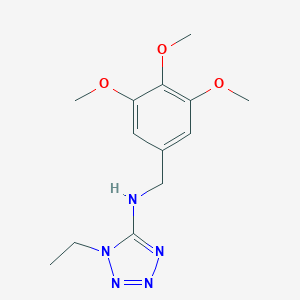
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide, also known as TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is a protein responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide binds to the active site of EAAT1 and inhibits its function, thereby preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to have both acute and chronic effects on glutamate signaling. Acutely, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide increases extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. Chronically, N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been shown to reduce glutamate-mediated excitotoxicity and improve neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for EAAT1. This allows researchers to specifically target EAAT1 and study its role in various neurological disorders. However, one of the limitations of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide is its potency, which can make it difficult to achieve a specific level of inhibition without causing off-target effects.
Direcciones Futuras
There are several future directions for research involving N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective and potent EAAT1 inhibitors for therapeutic applications. Another area of interest is the study of the role of EAAT1 in various neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the use of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide in combination with other drugs or therapies may enhance its therapeutic potential.
Métodos De Síntesis
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 2-mercaptobenzothiazole to form the intermediate compound, which is then reacted with ethyl chloroformate and ammonia to yield N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide has been widely used as a research tool to study the role of EAAT1 in various neurological disorders. It has been shown to be effective in reducing glutamate-mediated excitotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Propiedades
Nombre del producto |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C16H16N2O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2S/c1-16(2,3)13-8-14(18-20-13)17-15(19)11-9-21-12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18,19) |
Clave InChI |
OFMGNMIHBOCNPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32 |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)


![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)


![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)